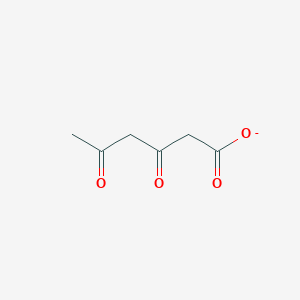
5(S)-Hpete(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(S)-HPETE(1-) is conjugate base of 5(S)-HPETE arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 5(S)-HPETE.
Scientific Research Applications
High-Performance Computing in Scientific Research
High-Performance Computing (HPC) has become a pivotal tool in scientific research, enabling scientists to solve complex problems in various fields, including physics, chemistry, and engineering. HPC systems facilitate the execution of large-scale experiments and simulations, contributing significantly to advancements in scientific understanding and applications. The development of HPC infrastructures, such as cloud computing and grid technologies, has provided researchers with the necessary resources to conduct extensive analyses and solve large-scale linear systems of equations, which are crucial in many scientific computations (Panda, Subramoni, Chu, & Bayatpour, 2020).
Integration of HPC in Various Fields
The integration of HPC in various scientific fields has allowed for the efficient management and execution of complex scientific workflows. This integration includes the development of user-friendly interfaces and platforms that facilitate the execution of HPC workloads, making them more accessible to a broader range of researchers. These advancements have significantly increased the utilization of HPC infrastructures, enabling researchers to easily execute and share their applications through various services (Castro, Villamizar, Garces, Perez, Caliz, & Perez Arteaga, 2016).
Optimization of Dataflow and I/O in HPC Systems
Optimizing dataflow and I/O in HPC systems is essential for maximizing the performance of scientific workflows. Innovative frameworks like DFMan and Wemul have been developed to manage and emulate I/O behavior in scientific workflows. These tools leverage advanced algorithms and system architectures to optimize data sharing and enhance the overall performance of HPC systems, leading to more efficient and effective scientific research (Chowdhury et al., 2020).
E-science Infrastructures in Molecular Modeling
E-science infrastructures play a crucial role in molecular modeling and parametrization, providing essential tools and services for computational scientific research. Projects like SEAGrid and ParamChem have significantly contributed to this field by offering computational resources, application interfaces, and workflow management services. These infrastructures support complex calculations in quantum chemistry, molecular dynamics, and molecular force-field parametrization, enhancing the capabilities of researchers in these domains (Shen, Fan, & Pamidighantam, 2014).
properties
Product Name |
5(S)-Hpete(1-) |
|---|---|
Molecular Formula |
C20H31O4- |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |
InChI Key |
JNUUNUQHXIOFDA-JGKLHWIESA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)[O-])OO |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)[O-])OO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



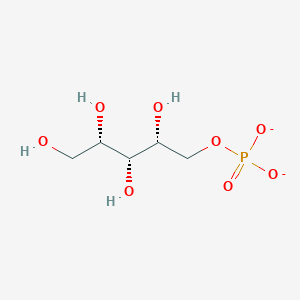
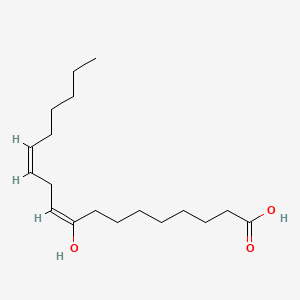

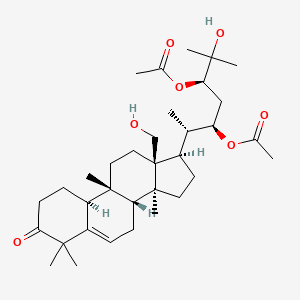
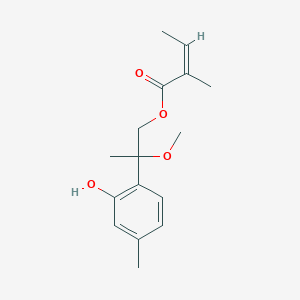


![10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)
![2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one](/img/structure/B1259553.png)
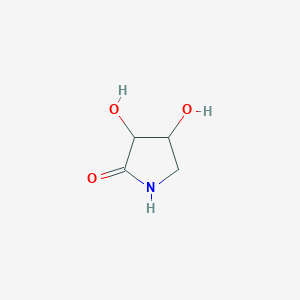
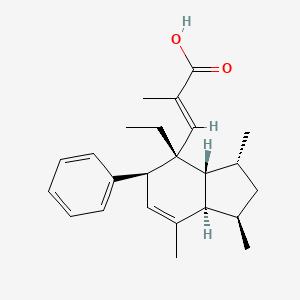
![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)

